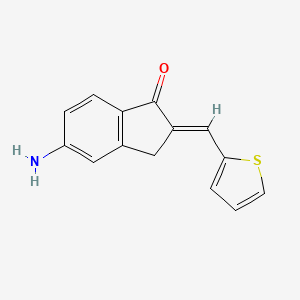

5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one

Description

5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one is a synthetic indanone derivative featuring a thiophene-substituted benzylidene moiety and an amino group at the C5 position. Its core structure arises from the 2,3-dihydro-1H-inden-1-one scaffold, a bicyclic system widely utilized in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets. The compound is synthesized via aldol condensation between 5-amino-2,3-dihydro-1H-inden-1-one and thiophene-2-carbaldehyde, a method analogous to other indanone derivatives .

Structure

3D Structure

Properties

IUPAC Name |

(2E)-5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJSHCHZUWSIGE-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=C(C=CC(=C2)N)C(=O)/C1=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 2-thiophenecarboxaldehyde with 5-amino-2,3-dihydro-1H-inden-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: Could bind to certain receptors, modulating their activity.

DNA Interaction: Potential to intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Indanone derivatives are tailored via substitutions at the C2 benzylidene group and the C5/C6 positions. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 9b () enhances electrophilicity, favoring interactions with opioid receptors, while the amino group in the target compound may improve solubility and hydrogen bonding .

- Sulfur vs. Oxygen/Halogen Substituents : The thiophene in the target compound introduces π-π stacking and sulfur-mediated hydrophobic interactions, contrasting with halogenated analogs like DDI (), where bromine atoms enhance steric bulk and DNA intercalation .

- Hydroxy/Methoxy Groups : Hydroxy derivatives (e.g., 55 in ) exhibit strong antioxidant activity due to radical scavenging, whereas methoxy groups (e.g., 9b ) may reduce metabolic instability .

Biological Activity

5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one, with the CAS number 613656-05-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing information from various studies and sources.

The molecular formula of this compound is CHNOS, with a molecular weight of 241.31 g/mol. Its structure includes an indene core modified with an amino group and a thiophenyl substituent, which may contribute to its biological properties.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Cytotoxicity : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. A notable example includes the inhibition of human gastric and colorectal tumors, suggesting that the compound may share similar mechanisms of action in disrupting cancer cell viability .

- Microtubule Interaction : Some derivatives have been reported to interact with tubulin, leading to cell cycle arrest at the G(2)/M phase and disruption of microtubule structures in cancer cells . This mechanism is critical as it highlights the potential for this compound to act as a microtubule-destabilizing agent.

Antimicrobial Activity

Research on related thiophene-containing compounds has demonstrated antimicrobial properties against various pathogens. The presence of the thiophene moiety is often linked to enhanced antimicrobial activity due to its ability to interact with microbial membranes or enzymes.

Study 1: Anticancer Efficacy

A study focused on a series of thiophene derivatives indicated that certain structural modifications led to enhanced cytotoxic effects against leukemia cells. The study emphasized the importance of substituents in determining the biological activity of these compounds .

Study 2: Microtubule Destabilization

In another investigation, a compound structurally similar to this compound was shown to significantly inhibit tubulin polymerization. This effect was linked to increased apoptosis in cancer cells, underscoring the potential therapeutic applications for this class of compounds .

Research Findings Summary Table

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Inhibition of gastric and colorectal cancer cell proliferation | Anticancer |

| Study 2 | Disruption of microtubule polymerization leading to apoptosis | Anticancer |

| Study 3 | Enhanced antimicrobial activity against specific pathogens | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one?

- Methodology : Rhodium-catalyzed cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes is a robust method for synthesizing 2,3-dihydro-1H-inden-1-one derivatives. This approach tolerates electron-withdrawing and electron-donating substituents, yielding products in high purity after column chromatography . For enantiomerically pure analogs, chiral resolution via intermediate diastereomeric salt formation (e.g., using L-tartaric acid) ensures stereochemical control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry using CrysAlis PRO for data collection (θ range: 2.8–27.6°; Rint < 0.086) and SHELXL for refinement (R[F² > 2σ(F²)] < 0.081) .

- NMR : Confirm substitution patterns via ¹H and ¹³C chemical shifts, particularly for thiophene and amino groups .

- Mass spectrometry : Validate molecular weight (e.g., HRMS with < 3 ppm error) .

Q. How is the antimicrobial activity of this compound evaluated?

- Methodology : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Activity is correlated with substituent effects on electron density and steric accessibility .

Advanced Research Questions

Q. How are computational methods like DFT applied to analyze electronic properties?

- Methodology : Optimize geometry at B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps, electrophilicity index, and Mulliken charges. Molecular electrostatic potential (MEP) surfaces identify nucleophilic/electrophilic sites, guiding SAR studies .

Q. What strategies address crystallographic challenges like twinning or disorder?

- Methodology : For twinned crystals, use PLATON’s TwinRotMat to refine twin domains (e.g., secondary component refined to 0.362 occupancy). Apply SHELXD for direct methods to resolve disordered regions, constrained by ISOR and DELU parameters .

Q. How do structural modifications enhance biological efficacy (e.g., kinase inhibition)?

- Methodology : Introduce substituents (e.g., carboxamides) at the 5-position to improve DDR1 kinase binding (Kd < 6 nM). Validate via collagen-induced signaling assays and orthotopic pancreatic cancer models, achieving >50% tumor growth inhibition at 10 mg/kg .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodology : Use orthotopic mouse models for pancreatic cancer. Administer compound orally (10–50 mg/kg) and monitor tumor volume via bioluminescence. Pair with pharmacokinetic studies (t½ > 4 h, AUC > 5000 ng·h/mL) to assess bioavailability .

Q. How are enantiomers resolved during synthesis?

- Methodology : Employ diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol. Monitor enantiomeric excess (>99%) via chiral HPLC (Chiralpak AD-H column, hexane:IPA eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.